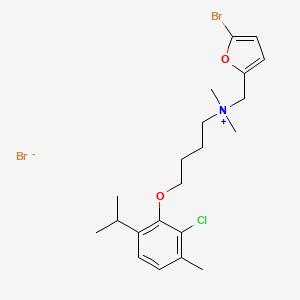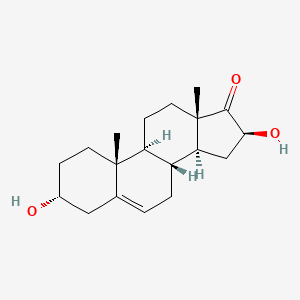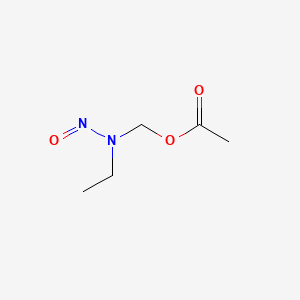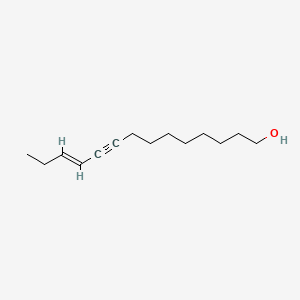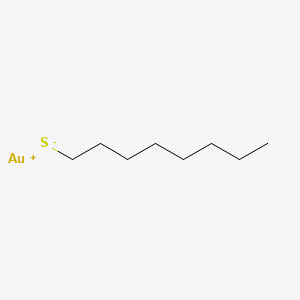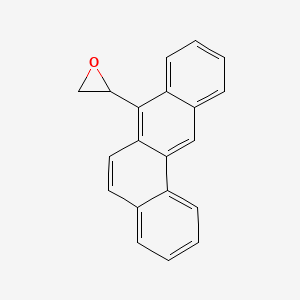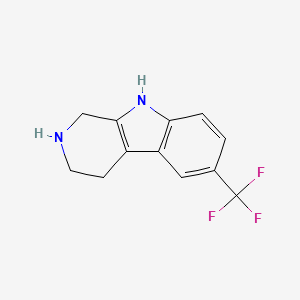
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-6-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-6-(trifluoromethyl)-, also known as 2,3,4,9-tetrahydro-6-(trifluoromethyl)-1H-pyrido[3,4-b]indole, is a complex organic compound belonging to the indole alkaloid family. This compound features a fused pyridine and indole ring system, with a trifluoromethyl group attached to the sixth position of the indole ring. Indole alkaloids are known for their diverse biological activities and are often found in various natural products.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through a multi-step organic synthesis starting from simple precursors such as tryptamine or indole derivatives
Modern Synthetic Approaches: Advances in synthetic chemistry have led to more efficient methods, including the use of transition metal-catalyzed reactions and organocatalysis. These methods often provide higher yields and better selectivity.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batch reactors where the reaction conditions (temperature, pressure, solvent, catalysts) are carefully controlled to optimize yield and purity.
Continuous Flow Chemistry: Some modern industrial processes utilize continuous flow reactors, which offer advantages in terms of scalability, safety, and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions, particularly at the trifluoromethyl group, can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Reduction typically results in the formation of amines or alcohols.
Substitution Products: Substitution reactions can yield a wide range of derivatives, including those with different functional groups or substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Indole alkaloids, including this compound, are studied for their biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound and its derivatives are investigated for potential therapeutic applications, including the treatment of neurological disorders and inflammation.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Wirkmechanismus
The mechanism by which 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-6-(trifluoromethyl)- exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound's binding affinity and selectivity towards these targets. The exact mechanism may vary depending on the biological system and the specific derivative being studied.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-1,2,3,4-tetrahydro-\u03B2-carboline: This compound is structurally similar but lacks the trifluoromethyl group.
1H-Pyrido[3,4-b]indole derivatives: Other derivatives within the same family may have different substituents or functional groups.
Uniqueness: 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-6-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which significantly influences its chemical and biological properties. This group enhances the compound's stability, lipophilicity, and ability to interact with biological targets.
Eigenschaften
CAS-Nummer |
78832-75-4 |
|---|---|
Molekularformel |
C12H11F3N2 |
Molekulargewicht |
240.22 g/mol |
IUPAC-Name |
6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C12H11F3N2/c13-12(14,15)7-1-2-10-9(5-7)8-3-4-16-6-11(8)17-10/h1-2,5,16-17H,3-4,6H2 |
InChI-Schlüssel |
ARSOLVYIDIMCMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2=C1C3=C(N2)C=CC(=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tris(4-chlorophenyl)[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]phosphanium bromide](/img/structure/B15346881.png)
![Sodium;[(oxido-oxo-sulfooxy-lambda6-sulfanylidene)amino]oxymethane](/img/structure/B15346886.png)
![2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(3,4-dimethylphenyl)-](/img/structure/B15346888.png)
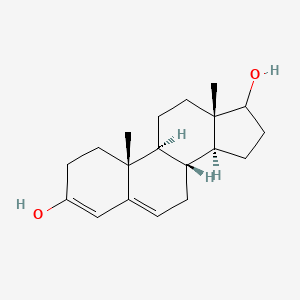
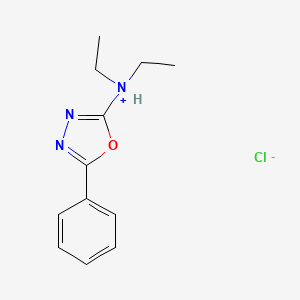
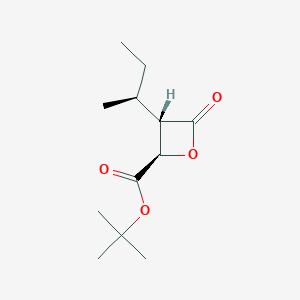

![2-[4-[2-(4-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 4-methylbenzoate;dihydrochloride](/img/structure/B15346925.png)
